molecular formula C10H6O4 B1212935 2,5-Dihydroxynaphthalene-1,4-dione CAS No. 4923-55-1

2,5-Dihydroxynaphthalene-1,4-dione

Cat. No. B1212935
CAS RN: 4923-55-1
M. Wt: 190.15 g/mol
InChI Key: AQMHLTLDUPBBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dihydroxynaphthalene-1,4-dione is a useful reagent in the preparation of substituted 1,4-naphthoquinones, a potential anti-cancer agent . It is formally derived from 1,4-naphthoquinone through replacement of two hydrogen atoms by hydroxyl (OH) groups .


Synthesis Analysis

Over the past decade, a number of new 1,4-naphthoquinones have been synthesized . The synthesis of 2,5-Dihydroxynaphthalene-1,4-dione involves oxidation of two atoms of the benzene ring in the α-position of the naphthalene nucleus . It can also be used as a biologically important reagent in the synthesis of gold nanoparticles in water–methanol medium through the chemical reduction of HAuCl4 .


Molecular Structure Analysis

The structure of 2,5-Dihydroxynaphthalene-1,4-dione is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The quinone ring of 2,5-Dihydroxynaphthalene-1,4-dione contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . It is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene .


Physical And Chemical Properties Analysis

The HOMO–LUMO energy gap of 2,5-Dihydroxynaphthalene-1,4-dione was found to be 2.806 eV indicating stiff and smooth nature of the molecule. This accounts for the less stability and high chemical reactivity of the compound .

Scientific Research Applications

Nanotechnology and Nanomedicine

2,5-Dihydroxynaphthalene-1,4-dione, also known as naphthazarin, has been utilized as a biologically important reagent in the synthesis of gold nanoparticles . The compound’s ability to control the shape and size of gold nanoparticles makes it valuable in nanotechnology, particularly for medical applications such as targeted drug delivery and diagnostic imaging.

Antitumor Applications

Naphthazarin has shown promise as a model for antitumor agents . Its role in the synthesis of gold nanoparticles, which can be used for cancer therapy, highlights its potential in developing new antitumor drugs and treatments.

Pharmaceutical Development

The quinone structure of 2,5-Dihydroxynaphthalene-1,4-dione is similar to that of many pharmacologically active compounds. It has been studied for its antimicrobial and antitumoral properties, suggesting its use in the development of new pharmaceuticals .

Material Science

In material science, 2,5-Dihydroxynaphthalene-1,4-dione derivatives have been explored for their optoelectronic properties, which are crucial for the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Analytical Chemistry

This compound has been used in analytical chemistry for the detection and quantification of various substances. Its phenolic structure allows it to participate in specific chemical reactions that are useful for analytical purposes .

Environmental Science

The role of 2,5-Dihydroxynaphthalene-1,4-dione in environmental science is linked to its chemical properties, which can be harnessed for the photodegradation of environmental toxins and pollutants .

Research and Development

In R&D, this compound is used for its inhibitory effects on melanin synthesis in fungi, which can be a model for understanding pigmentation disorders and developing treatments .

Future Directions

Over the past decade, a number of new 1,4-naphthoquinones have been isolated from natural sources and new 1,4-naphthoquinones with diverse structural features have been synthesized . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

properties

IUPAC Name

4,5-dihydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMHLTLDUPBBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CC(=O)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964190
Record name 4,5-Dihydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydroxynaphthalene-1,4-dione

CAS RN

4923-55-1
Record name 2-Hydroxyjuglone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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